6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Description
Structural Characterization of 6,7-Dihydro-5H-Dibenzo[a,c]cycloheptene-6-Carboxylic Acid
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polycyclic aromatic systems. The preferred systematic name according to computational analysis is tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid, which precisely describes the molecular architecture through von Baeyer nomenclature. This naming system indicates a tricyclic structure containing fifteen carbon atoms with six degrees of unsaturation distributed across the aromatic rings. The numerical descriptors [9.4.0.02,7] specify the bridging pattern, where the primary bridge contains nine atoms, the secondary bridge contains four atoms, and the tertiary bridge represents a direct connection between positions 2 and 7.
The compound exhibits multiple acceptable nomenclature variants reflecting different systematic approaches to polycyclic naming conventions. Alternative designations include the descriptive name this compound, which emphasizes the structural relationship to the parent dibenzocycloheptene system. The systematic approach prioritizes the identification of the longest carbon chain and the principal functional group, establishing the carboxylic acid as the primary substituent. Registry databases recognize several synonymous identifiers, including Maybridge1002275 and Oprea1410444, which serve as commercial and research database identifiers.
| Nomenclature Type | Designation | Reference System |
|---|---|---|
| Systematic IUPAC | tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid | von Baeyer system |
| Descriptive | This compound | Hantzsch-Widman system |
| CAS Registry | 42842-95-5 | Chemical Abstracts Service |
| Commercial | Maybridge1_002275 | Supplier identifier |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reveals a complex three-dimensional architecture characterized by significant conformational constraints imposed by the fused aromatic ring system. Computational structural analysis indicates that the dibenzo framework maintains planarity consistent with aromatic benzene rings, while the seven-membered cycloheptene ring adopts a non-planar conformation to minimize steric interactions. The carboxylic acid functional group positioned at carbon-6 extends from the cycloheptene ring in a manner that minimizes intramolecular steric hindrance.
The tricyclic framework exhibits specific geometric parameters that reflect the balance between aromatic stabilization and ring strain. The benzene rings maintain standard aromatic bond lengths and angles, with carbon-carbon bond distances approximating 1.39 Angstroms and internal angles approaching 120 degrees. The cycloheptene ring demonstrates chair-like or boat-like conformations depending on substitution patterns and intermolecular interactions. Bond angle analysis reveals deviation from ideal tetrahedral geometry at the saturated carbon centers due to incorporation into the cyclic system.
Crystallographic investigations of related dibenzo-fused cycloheptene derivatives provide insight into the solid-state packing arrangements and intermolecular interactions. Studies of analogous compounds reveal hydrogen bonding patterns involving the carboxylic acid functional group, which influences crystal lattice formation and molecular orientation. The aromatic rings participate in π-π stacking interactions that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
| Structural Parameter | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C16H14O2 | Elemental Analysis |
| Molecular Weight | 238.28 g/mol | Mass Spectrometry |
| Aromatic Rings | 2 | Structural Analysis |
| Saturated Ring Size | 7 members | X-ray Crystallography |
| Functional Groups | Carboxylic acid | Chemical Analysis |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance regions corresponding to aromatic protons, aliphatic methylene protons, and the carboxylic acid proton. The aromatic region typically exhibits signals between 7.0 and 8.0 parts per million, reflecting the chemical environment of the dibenzo system. Related dibenzo cycloheptene derivatives demonstrate aromatic proton patterns consistent with substituted benzene rings, appearing as complex multiplets due to ortho and meta coupling relationships.
The aliphatic region of the proton spectrum displays characteristic methylene resonances corresponding to the saturated portions of the cycloheptene ring. Carbon-5 and carbon-7 methylene protons appear as complex multiplets in the range of 2.5 to 3.5 parts per million, while the carbon-6 methine proton bearing the carboxylic acid substituent resonates further downfield due to the electron-withdrawing effect of the carbonyl group. Integration patterns confirm the expected ratio of aromatic to aliphatic protons, with eight aromatic protons and five aliphatic protons plus the carboxylic acid proton.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbonyl and aromatic carbon resonances. The carboxylic acid carbonyl carbon appears at approximately 175-180 parts per million, consistent with typical carboxylic acid chemical shifts. Aromatic carbons resonate in the range of 120-140 parts per million, with quaternary carbons appearing at lower field due to reduced hydrogen coupling. Aliphatic carbons of the cycloheptene ring exhibit chemical shifts between 25-45 parts per million, with the carbon bearing the carboxylic acid group appearing further downfield.
| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic C-H | 7.0-8.0 | Multiplet | Benzene protons |
| Aliphatic CH2 | 2.5-3.5 | Multiplet | Ring methylene |
| COOH | 10-12 | Singlet | Carboxylic acid |
| C=O Carbon | 175-180 | Singlet | Carbonyl carbon |
| Aromatic C | 120-140 | Various | Benzene carbons |
Infrared (IR) and Mass Spectrometric (MS) Profiling
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carboxylic acid functional group exhibits a distinctive broad absorption in the range of 2500-3300 wavenumbers corresponding to the hydroxyl stretch, overlapped with a sharp carbonyl stretch at approximately 1700-1720 wavenumbers. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers.
The carbonyl stretching frequency provides specific information regarding the carboxylic acid environment and potential hydrogen bonding interactions. Monomeric carboxylic acids typically exhibit carbonyl stretches near 1760 wavenumbers, while hydrogen-bonded dimeric forms demonstrate red-shifted absorptions around 1700-1720 wavenumbers. Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1400-1600 wavenumbers, providing characteristic patterns for benzene ring identification. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the region of 700-900 wavenumbers, with specific patterns indicating substitution patterns.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 238, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic losses consistent with the structural features, including potential loss of the carboxylic acid group (mass 45) and fragmentation of the cycloheptene ring system. Base peak assignments typically correspond to stable aromatic fragments resulting from ring cleavage and rearrangement processes. High-resolution mass spectrometry provides precise molecular formula confirmation through accurate mass measurement.
| Spectroscopic Technique | Key Absorption/Peak | Wavenumber/m/z | Assignment |
|---|---|---|---|
| IR O-H stretch | Broad band | 2500-3300 cm⁻¹ | Carboxylic acid |
| IR C=O stretch | Sharp band | 1700-1720 cm⁻¹ | Carbonyl group |
| IR Aromatic C-H | Multiple bands | 3000-3100 cm⁻¹ | Benzene C-H |
| MS Molecular ion | Base peak | m/z 238 | [M]⁺ |
| MS Fragment | Major peak | m/z 193 | [M-COOH]⁺ |
Properties
IUPAC Name |
tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8,13H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOCZHONAIWHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384312 | |
| Record name | 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42842-95-5 | |
| Record name | 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzyl ketone with a suitable reagent to form the cycloheptene ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid has been investigated for its pharmacological properties. Its structural analogs have shown promise in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways. The compound's unique bicyclic structure may enhance binding affinity and selectivity for biological targets.
Case Study : Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic effects, making them candidates for further development in pain management therapies .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in synthetic pathways.
Example Reactions :
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including flavoring and fragrance industries.
- Amidation : The conversion of the carboxylic acid to amides can lead to biologically active compounds .
Materials Science
The unique structure of this compound lends itself to applications in materials science. It can be incorporated into polymer matrices or used as a monomer in the development of new materials with tailored properties.
Properties of Interest :
- Thermal stability
- Mechanical strength
- Chemical resistance
These characteristics make it suitable for use in coatings, adhesives, and composites .
Comparative Data Table
| Application Area | Key Benefits | Example Uses |
|---|---|---|
| Medicinal Chemistry | Potential anti-inflammatory properties | Pain management drugs |
| Organic Synthesis | Versatile building block for complex molecules | Synthesis of esters and amides |
| Materials Science | Enhances mechanical and thermal properties | Coatings and composite materials |
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid with analogs differing in substituents or core structure:
Physicochemical Properties
- In contrast, acetamide derivatives (e.g., Compound 9 in ) show lower aqueous solubility, requiring organic solvents like DCM/EtOAc for purification. The carboxamide analog (C₁₇H₁₇NO₂) likely has reduced solubility compared to the carboxylic acid due to hydrogen-bonding limitations .
Thermal Stability :
- The parent carboxylic acid lacks reported melting points, but structurally related compounds (e.g., Compound 9 in ) melt at 96–100°C, suggesting similar thermal stability for the bicyclic core.
Biological Activity
6,7-Dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid (CAS No. 42842-95-5) is a bicyclic compound with potential biological activities. Its unique structure, characterized by a fused bicyclic system and a carboxylic acid functional group, suggests various interactions within biological systems. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C16H14O2
- Molecular Weight : 238.28 g/mol
- CAS Number : 42842-95-5
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dibenzo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Research has demonstrated that dibenzo[a,c]cycloheptene derivatives possess significant free radical scavenging activity. This is critical in mitigating oxidative stress-related diseases . The mechanism often involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases. Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions to yield the desired bicyclic structure .
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | PTC | 57% |
| 2 | Hydrolysis | Ethanolic HCl | Variable |
Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of dibenzo compounds against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antioxidant Properties
In a study assessing the antioxidant capacity of dibenzo compounds, it was found that these compounds significantly reduced lipid peroxidation in cellular models. The findings suggest their potential as natural antioxidants in food preservation and health supplements .
Q & A
Q. How to address discrepancies in hydrogen bonding analysis via crystallography vs. spectroscopy?
- Methodological Answer :
- Crystallography : Resolves exact bond lengths/angles but may miss dynamic interactions.
- IR/Raman spectroscopy : Detects hydrogen bonding via O-H stretch broadening (2500–3000 cm).
- Solution-phase studies : Use temperature-dependent NMR to quantify H-bond strength (e.g., Δδ with DO exchange) . Combine methods to reconcile solid-state and solution behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
